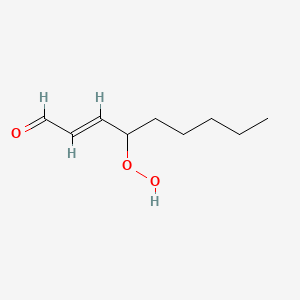
4-Hydroperoxy-2-nonenal
Descripción general
Descripción
4-Hydroperoxy-2-nonenal is a lipid peroxidation product derived from the oxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid . It is an important intermediate in the formation of other reactive aldehydes, including 4-hydroxy-2-nonenal and 4-oxo-2-nonenal . This compound is known for its reactivity and ability to covalently modify proteins, leading to various biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroperoxy-2-nonenal can be synthesized through the oxidation of omega-6 polyunsaturated fatty acids. The process involves the cleavage of omega-6 hydroperoxides, particularly arachidonic acid . The reaction conditions typically include the presence of transition metal ions or vitamin C, which induce the decomposition of lipid hydroperoxides to form the alpha, beta-unsaturated aldehyde .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroperoxy-2-nonenal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form less reactive products.
Substitution: It can react with nucleophiles, such as amino acids, to form covalent adducts.
Common Reagents and Conditions:
Oxidation: Transition metal ions or vitamin C are commonly used to induce the oxidation of this compound.
Reduction: Reducing agents, such as sodium borohydride, can be used to reduce the compound.
Substitution: The compound reacts with nucleophiles, such as lysine residues in proteins, under physiological conditions.
Major Products Formed:
- 4-Hydroxy-2-nonenal
- 4-Oxo-2-nonenal
- Covalent adducts with proteins, such as N-4-hydroxynonanoic acid-lysine and N-4-hydroxy-(2Z)-nonenoyllysine
Aplicaciones Científicas De Investigación
4-Hydroperoxy-2-nonenal has several scientific research applications:
- Chemistry: It is used as a precursor in the synthesis of other reactive aldehydes and as a model compound to study lipid peroxidation .
- Biology: The compound is studied for its role in oxidative stress and its ability to modify proteins and DNA .
- Medicine: Research focuses on its involvement in the pathogenesis of diseases, such as atherosclerosis, diabetes, cancer, and rheumatoid arthritis .
- Industry: It is used as a marker of oxidative stress in various industrial applications .
Mecanismo De Acción
4-Hydroperoxy-2-nonenal exerts its effects through covalent modification of proteins and DNA. The hydroperoxy group facilitates the formation of reactive intermediates that can form covalent adducts with nucleophiles, such as lysine residues in proteins and DNA bases . These modifications can lead to changes in protein function and DNA structure, contributing to various pathological conditions .
Comparación Con Compuestos Similares
- 4-Hydroxy-2-nonenal
- 4-Oxo-2-nonenal
- 4,5-Epoxy-2(E)-decenal
Comparison: 4-Hydroperoxy-2-nonenal is unique due to its hydroperoxy group, which makes it more reactive than its analogs, such as 4-hydroxy-2-nonenal and 4-oxo-2-nonenal . This increased reactivity allows it to form unique covalent adducts with proteins and DNA, which are not observed with other similar compounds .
Propiedades
IUPAC Name |
(E)-4-hydroperoxynon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYLRYVAZWBEH-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347875 | |
| Record name | (E)-4-Hydroperoxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83920-83-6, 7439-43-2 | |
| Record name | 4-Hydroperoxy-2-nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-Hydroperoxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


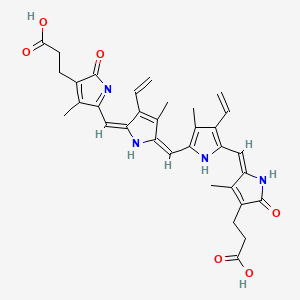
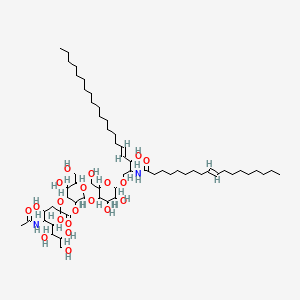
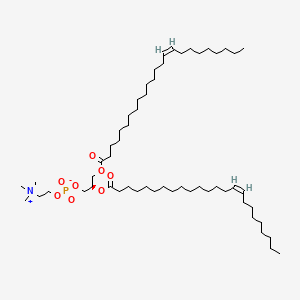

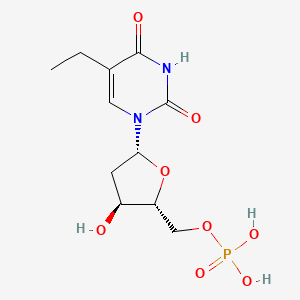


![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)
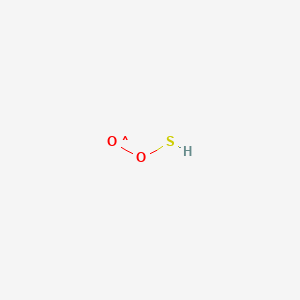
![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)




